4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
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Overview
Description
4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with a cyano group and a 2-methyl-1,3-dioxoisoindol-4-yl substituent, making it an interesting subject for research in organic chemistry and related disciplines.
Mechanism of Action
Target of Action
The compound 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-methyl-1,3-dioxoisoindoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzamide oxides.
Reduction: Formation of 4-amino-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(1,3-dioxoisoindol-5-yl)benzamide
- 4-cyano-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
- 4-cyano-N-(2-methyl-1,3-dioxoisoindol-3-yl)benzamide
Uniqueness
4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is unique due to the specific positioning of the cyano and 2-methyl-1,3-dioxoisoindol-4-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-20-16(22)12-3-2-4-13(14(12)17(20)23)19-15(21)11-7-5-10(9-18)6-8-11/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDZGKLZJMPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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